3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
Overview
Description
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure composed of an oxygen atom and two nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and an amine group, which may contribute to its chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine . Another method includes the reaction of a primary amine with chloroacetone to form an imine intermediate, which is then trapped by (isocyanoimino)triphenylphosphorane in the presence of an aromatic carboxylic acid, leading to the formation of fully substituted 1,3,4-oxadiazole derivatives . These methods provide high yields and can be performed under neutral conditions at room temperature.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . The structural geometry, including bond lengths, bond angles, and torsion angles, can be calculated using density functional theory (DFT) methods. The electronic properties, such as the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential map, can be produced using optimized structures .
Chemical Reactions Analysis
1,3,4-oxadiazoles can undergo various chemical reactions. For instance, they can react with amines and hydrazines to form substituted derivatives . The reactivity of these compounds can be further explored through their interactions with different chemical reagents, leading to a variety of products with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of substituents such as the chlorophenyl group can affect the compound's polarity, solubility, and overall reactivity. The electronic properties, including the distribution of electron density and the presence of hydrogen bonding, can also play a significant role in determining the compound's physical and chemical behavior .
Relevant Case Studies
Several studies have explored the biological activities of 1,3,4-oxadiazole derivatives. For example, some derivatives have shown moderate dual inhibition of acetyl- and butyrylcholinesterase, which are enzymes involved in neurological functions . Other studies have reported the synthesis of 1,3,4-oxadiazole derivatives with potential anticancer and antimicrobial activities, demonstrating their efficacy against various human tumor cell lines and pathogenic microorganisms . These findings suggest that 1,3,4-oxadiazole derivatives, including 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine, could be promising candidates for the development of new therapeutic agents.
Scientific Research Applications
Therapeutic Applications and Bioactivity
1,3,4-Oxadiazole derivatives, including compounds like 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine, are recognized for their wide range of therapeutic applications due to their effective binding with different enzymes and receptors. They have been extensively studied for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. This demonstrates the compound's significant potential in medicinal chemistry and drug development (Verma et al., 2019).
Synthetic Strategies and Chemical Properties
The synthesis methods for 1,2,4-oxadiazoles, including the specific subtype discussed here, involve reactions based primarily on primary amidoximes and acylating agents. These methods highlight the chemical versatility and the broad spectrum of reactants that can lead to oxadiazole derivatives. The synthetic flexibility of these compounds allows for the creation of a wide variety of biologically active molecules, showcasing their importance in the development of novel pharmacological agents (Kayukova, 2005).
Biologically Oriented Drug Synthesis
The exploration of biologically oriented drug synthesis (BIODS) based on hetero derivatives of 1,3,4-oxadiazoles, including 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine, emphasizes the strategic importance of these compounds in medicinal chemistry. These structures have been the focus of extensive research for their antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. The study of these derivatives underlines the importance of 1,3,4-oxadiazole cores in generating new bio-promising hybrid structures and therapeutic agents (Karpenko et al., 2020).
Metal-Ion Sensing Applications
The 1,3,4-oxadiazole scaffolds are also notable for their applications beyond pharmacology, such as in the development of chemosensors for metal ions. The unique properties of these compounds, such as high photoluminescent quantum yield and excellent thermal and chemical stability, make them suitable for use in sensing applications. This utility further demonstrates the versatility of 1,3,4-oxadiazole derivatives in various scientific and industrial fields (Sharma et al., 2022).
Mechanism of Action
Target of Action
It shares structural similarity with carbonyl cyanide m-chlorophenyl hydrazone (cccp), also known as [(3-chlorophenyl)hydrazono]malononitrile . CCCP is a chemical inhibitor of oxidative phosphorylation .
Mode of Action
Based on its structural similarity to cccp, it may act as an ionophore and reduce the ability of atp synthase to function optimally . This action causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Cccp, a structurally similar compound, disrupts oxidative phosphorylation . This disruption could potentially affect energy production within the cell and lead to cell death .
Result of Action
Cccp, a structurally similar compound, causes the gradual destruction of living cells and death of the organism .
properties
IUPAC Name |
3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKNMVLIWHRBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605825 | |
Record name | 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |
CAS RN |
62508-75-2 | |
Record name | 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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